molecular formula C27H28N4O4S B14164596 Agn-PC-0LP2UR CAS No. 4598-72-5

Agn-PC-0LP2UR

Katalognummer: B14164596
CAS-Nummer: 4598-72-5
Molekulargewicht: 504.6 g/mol
InChI-Schlüssel: OIOZZWHWBXHSRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0LP2UR is a chemical compound with the molecular formula C₂₇H₂₈N₄O₄S It is known for its unique properties and potential applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Agn-PC-0LP2UR would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0LP2UR can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

    Oxidation Reactions: These reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution Reactions: These reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

. Some of the notable applications are:

    Chemistry: Agn-PC-0LP2UR can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in studying biological processes and interactions at the molecular level.

    Medicine: The compound could be explored for its potential therapeutic properties and drug development.

    Industry: this compound might be used in the development of new materials or as a component in industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Agn-PC-0LP2UR include AGN-PC-0CUK9P and other nitrogen-rich Ag–N compounds . These compounds share structural similarities and may exhibit comparable chemical properties.

Uniqueness

This compound is unique due to its specific molecular structure and the potential applications it offers. Its distinct properties make it a valuable compound for research and development in various scientific fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations. Further research is needed to fully explore its capabilities and applications.

Eigenschaften

CAS-Nummer

4598-72-5

Molekularformel

C27H28N4O4S

Molekulargewicht

504.6 g/mol

IUPAC-Name

5-(3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C27H28N4O4S/c1-27(2)14-17-18(15-34-27)24(31-10-12-33-13-11-31)30-26-21(17)22(28)23(36-26)19-8-9-20(35-19)25(32)29-16-6-4-3-5-7-16/h3-9H,10-15,28H2,1-2H3,(H,29,32)

InChI-Schlüssel

OIOZZWHWBXHSRA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C4=CC=C(O4)C(=O)NC5=CC=CC=C5)N)N6CCOCC6)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.